molecular formula C13H17FO3 B7997182 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol

Cat. No.: B7997182
M. Wt: 240.27 g/mol
InChI Key: ZQRWBRJLYSRINV-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol is an organic compound characterized by the presence of a dioxane ring, a fluorophenyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)

    Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The dioxane ring and fluorophenyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A simpler analog with similar structural features but lacking the fluorophenyl group.

    1,3-Dioxolane: Another related compound with a five-membered ring instead of a six-membered dioxane ring.

    2-Fluorophenylpropanol: A compound with a similar fluorophenyl group but without the dioxane ring.

Uniqueness

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol is unique due to the combination of the dioxane ring and the fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,12-13,15H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRWBRJLYSRINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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